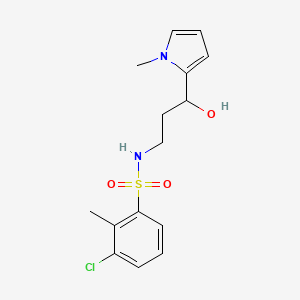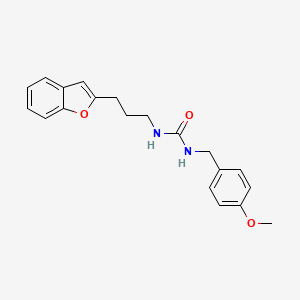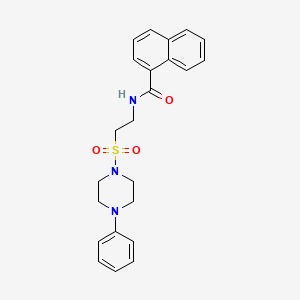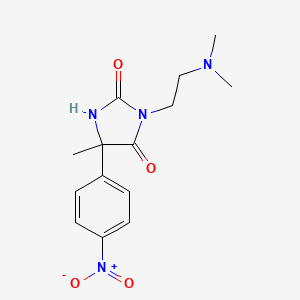
Dimethyl 4-amino-5-hydroxybenzene-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Dimethyl 4-amino-5-hydroxybenzene-1,2-dicarboxylate is an organic compound with the molecular formula C10H11NO5 . It has a molecular weight of 225.2 . This compound is primarily used for research purposes.
Molecular Structure Analysis
The molecular structure of Dimethyl 4-amino-5-hydroxybenzene-1,2-dicarboxylate consists of a benzene ring substituted with two carboxylate groups, an amino group, and a hydroxy group .Scientific Research Applications
Antitumor Activity
Dimethyl 4-amino-5-hydroxybenzene-1,2-dicarboxylate and its analogs have been studied for their antitumor activities. One notable study showed that these compounds caused some spontaneous mammary tumors in mice to decrease in size or disappear, although the effect was transient. The compound was not toxic to adult mice, and the differences in individual mice's capacity to destroy or excrete the compound might explain the varying tumor responses. Another compound, dimethyl 4-(p-carboxyphenylazo)-5-hydroxybenzene, along with other analogs, showed a barely perceptible effect in causing regression of spontaneous mammary tumors in different mouse strains. These findings suggest a potential for developing anticancer therapies based on these compounds' selective toxicity towards tumor cells without harming the host (Woolley Dw, 1953).
Supramolecular Assembly
Research into symmetric oligo-DNA dimers involving p-hydroxybenzene, which shares structural similarities with dimethyl 4-amino-5-hydroxybenzene-1,2-dicarboxylate, has led to the formation of high-molecular-weight aggregates in aqueous media through complementary hydrogen bonds. This study underlines the potential of these compounds in creating supramolecular structures that could be significant in biological systems and nanotechnology (Y. Ohya, H. Noro, Mamoru Komatsu, T. Ouchi, 1996).
Energetic Compounds
The synthesis of functionalized tetrazenes, a class of nitrogen-rich compounds, has been explored for their potential as energetic materials. These compounds, including 1,4-bis[1-(2-hydroxyethyl)-1H-tetrazol-5-yl]-1,4-dimethyl-2-tetrazene, demonstrate the utility of dimethyl 4-amino-5-hydroxybenzene-1,2-dicarboxylate and its derivatives in the development of high-energy materials with specific sensitivity and reactivity profiles. The study showcases the compound's role in synthesizing materials with significant potential applications in pyrotechnics and explosives (J. Heppekausen, T. Klapötke, Stefan M. Sproll, 2009).
Aromatic Polyamides
Aromatic polyamides containing pendent units related to dimethyl 4-amino-5-hydroxybenzene-1,2-dicarboxylate have been synthesized, showing excellent solubility, thermal stability, and potential electrochromic properties. These materials, designed with inherent viscosities suitable for film formation, suggest applications in advanced materials science, particularly in areas requiring materials with specific optical and electronic properties (Guey‐Sheng Liou, Cha-Wen Chang, 2008).
properties
IUPAC Name |
dimethyl 4-amino-5-hydroxybenzene-1,2-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO5/c1-15-9(13)5-3-7(11)8(12)4-6(5)10(14)16-2/h3-4,12H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOJCECXZCQJLSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1C(=O)OC)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(3-chlorobenzo[b]thiophen-2-yl)-5-(cinnamylthio)-4-methyl-4H-1,2,4-triazole](/img/structure/B2740287.png)

![N-(4-chlorobenzyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2740289.png)
![N-benzyl-2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide](/img/structure/B2740290.png)




![N-(9-Methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)prop-2-enamide](/img/structure/B2740300.png)

![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2740302.png)
![2-cyclopropyl-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2740304.png)
![3-[8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]aniline](/img/structure/B2740305.png)